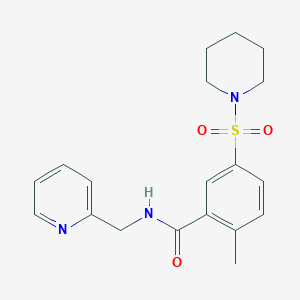

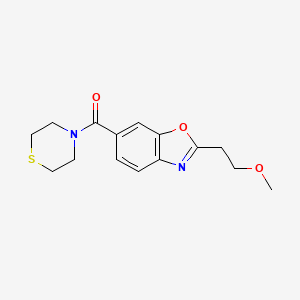

![molecular formula C19H24N4O B5540797 N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)

N'-[4-(dipropylamino)benzylidene]nicotinohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-[4-(dipropylamino)benzylidene]nicotinohydrazide derivatives typically involves the condensation of nicotinic acid hydrazides with various aldehydes or ketones. A notable method involves the reaction of nicotinic acid hydrazides with dipropylamino-benzaldehydes under specific conditions to form the desired hydrazide compounds. These reactions are often facilitated by catalysts and under conditions that favor the formation of the hydrazone bond (Khattab, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic methods, including IR, NMR, and sometimes X-ray crystallography. Density Functional Theory (DFT) calculations are also employed to predict and confirm the stability and electronic structure of these molecules, providing insights into their molecular orbital properties, such as HOMO-LUMO gaps, which are crucial for understanding their chemical reactivity (Santhi & Sankaran, 2015).

Chemical Reactions and Properties

N'-[4-(dipropylamino)benzylidene]nicotinohydrazide and its derivatives exhibit a variety of chemical reactions, primarily based on their functional groups. These compounds can undergo further reactions, including metal complexation due to their ability to act as ligands, showcasing their versatility in coordination chemistry. Their reactivity towards different reagents can lead to a wide range of derivatives with potential biological activities (Şenkal, Tunca, & Bıçak, 2001).

Physical Properties Analysis

The physical properties of N'-[4-(dipropylamino)benzylidene]nicotinohydrazide derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of specific functional groups. X-ray crystallography provides detailed information on the crystal packing and molecular conformation, which can be critical for understanding the compound's behavior in solid-state and solution (Gueye et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are influenced by the compound's molecular structure. DFT studies and experimental results often reveal the electron-donating and withdrawing effects of substituents, which can significantly affect the compound's chemical behavior and its potential as a ligand in coordination chemistry. These properties are fundamental for designing compounds with desired biological or catalytic activities (Demir et al., 2012).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

N'-[4-(dipropylamino)benzylidene]nicotinohydrazide and its derivatives have been studied for their crystal structures. For instance, the crystal structure of oryzalin, a compound with similar dipropylamino substituents, has been analyzed, revealing details about the dihedral angles between the benzene ring and the nitro groups, as well as the orientation of the propyl arms (Kang, Kim, Jeon, & Kim, 2015).

Synthesis and Biological Activity

There has been research into the synthesis and biological activity of related compounds. A study on the coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids, leading to the creation of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives, showed potential antimicrobial activity (Khattab, 2005).

Dynamin GTPase Inhibition and Cancer Research

A significant application of N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide (DBHA), a close derivative, is its role as a dynamin GTPase inhibitor. This compound has been found to suppress cancer cell migration and invasion by inhibiting actin polymerization, making it a potential candidate for anti-cancer drugs (Yamada et al., 2014).

Chemical Genetics and Apoptosis Induction

The compound has also been investigated in the context of chemical genetics for the discovery of apoptosis inducers. This approach is used to discover new drugs and signaling pathways. N-phenyl nicotinamides, similar in structure, have been identified for their apoptosis-inducing activities, which is crucial in cancer research (Cai, Drewe, & Kasibhatla, 2006).

Antimicrobial Activity

Research on similar compounds, such as pyrazole integrated 1,3,4-oxadiazoles, has shown significant antimicrobial activity. These studies involve the synthesis of new compounds and their subsequent testing against various microorganisms (Ningaiah et al., 2014).

Molecular Docking Studies

Molecular docking studies are crucial in understanding the interaction of these compounds with biological targets. This approach has been used to predict the binding to therapeutic targets, providing insights into potential applications in treating various diseases, such as neurodegenerative disorders (Avram et al., 2021).

Anticonvulsant Properties

A series of aryl acid hydrazones of substituted aromatic acid hydrazides, including those derived from nicotinic acid hydrazide, have shown promising anticonvulsant activity. This research is critical in developing new pharmacophores for anticonvulsant drugs (Sinha et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-3-12-23(13-4-2)18-9-7-16(8-10-18)14-21-22-19(24)17-6-5-11-20-15-17/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,24)/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZVVRORJGIACS-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)

![(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540742.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![N-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540783.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)